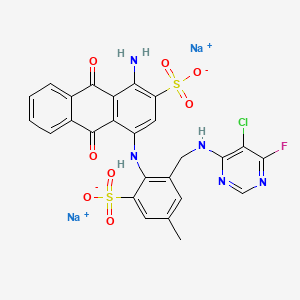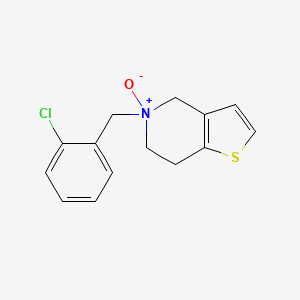
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide is a synthetic compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with the molecular formula C19H23NO3•HBr and a molecular weight of 394.30, is used primarily in biochemical and proteomics research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide typically involves the following steps:
Petasis Reaction: This reaction is used to form the tetrahydroisoquinoline core.
Pomeranz–Fritsch–Bobbitt Cyclization: This classical method is used to cyclize the intermediate product to form the tetrahydroisoquinoline structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reactions under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: It can be reduced to form different reduced isoquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products
科学研究应用
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new pharmaceuticals and biochemical research tools.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound is structurally similar and shares similar biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride:
Uniqueness
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
属性
CAS 编号 |
31804-72-5 |
|---|---|
分子式 |
C19H24BrNO3 |
分子量 |
394.309 |
IUPAC 名称 |
6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline;hydrobromide |
InChI |
InChI=1S/C19H23NO3.BrH/c1-21-15-6-4-13(5-7-15)10-17-16-12-19(23-3)18(22-2)11-14(16)8-9-20-17;/h4-7,11-12,17,20H,8-10H2,1-3H3;1H |
InChI 键 |
VQNLLFHKHDXJRM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC.Br |
同义词 |
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


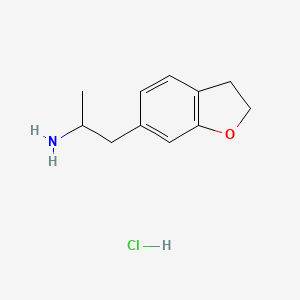
![2,5,19-Triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride](/img/structure/B586212.png)
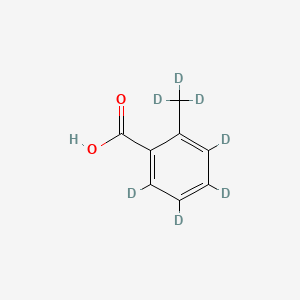
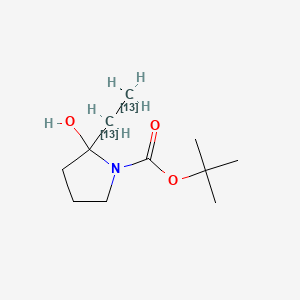
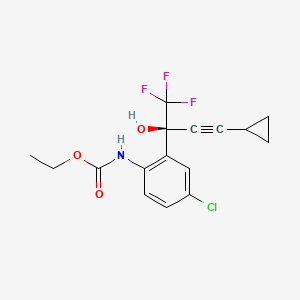
![(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B586218.png)
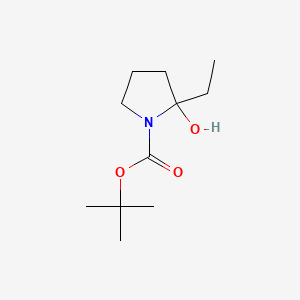

![N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586225.png)
